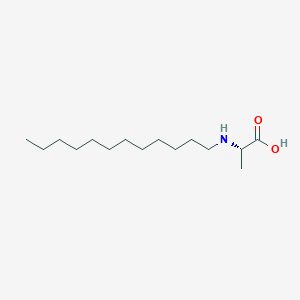

N-Dodecyl-L-alanine

Description

N-Dodecyl-L-alanine (CAS: 775242-37-0) is a chiral surfactant derived from the amino acid L-alanine, featuring a dodecyl (C12) chain attached to the amino group. Its molecular formula is C₁₅H₂₉NO₃ (inferred from structural composition), and it is widely utilized in capillary electrophoresis (CE) as a pseudo-stationary phase for enantiomeric separations. This application leverages its ability to form mixed-micelle chiral ligands with components like sodium dodecyl sulfate and Cu(II) .

Properties

CAS No. |

32214-00-9 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

(2S)-2-(dodecylamino)propanoic acid |

InChI |

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15(17)18/h14,16H,3-13H2,1-2H3,(H,17,18)/t14-/m0/s1 |

InChI Key |

WJYAJBDKANFOID-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCN[C@@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCNC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecyl-L-alanine can be synthesized through a series of chemical reactions involving L-alanine and dodecylamine. The typical synthetic route includes the following steps:

Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group to prevent unwanted reactions.

Alkylation: The protected L-alanine is then reacted with dodecylamine under controlled conditions to introduce the dodecyl group.

Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and specific reaction vessels may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Dodecyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The dodecyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .

Scientific Research Applications

Chemistry: N-Dodecyl-L-alanine is used as a surfactant in various chemical processes. Its amphiphilic nature allows it to form micelles and other self-assembled structures, which are useful in catalysis and material science.

Biology: In biological research, this compound is studied for its interactions with cell membranes and proteins. It is used in the formulation of liposomes and other drug delivery systems.

Medicine: this compound has potential applications in medicine, particularly in the development of antimicrobial agents and drug delivery vehicles. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. Its surfactant properties make it effective in reducing surface tension and enhancing the solubility of hydrophobic compounds .

Mechanism of Action

The mechanism of action of N-Dodecyl-L-alanine involves its interaction with lipid bilayers and proteins. The dodecyl chain inserts into the hydrophobic core of lipid bilayers, disrupting their structure and increasing membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, this compound can interact with proteins, altering their conformation and activity .

Comparison with Similar Compounds

Structural and Functional Differences

N-Dodecyl-L-alanine

- Structure: Dodecyl chain (C12) attached to the α-amino group of L-alanine.

- Functional Groups: Carboxylic acid (-COOH), primary amino (-NH₂) modified to a secondary amine (-NH-) due to alkylation.

- Molecular Formula: C₁₅H₂₉NO₃ (estimated).

- Applications : Chiral separation in CE, surfactant in biochemical assays .

N-Dodecanoyl-N-methyl-β-alanine (Lauroyl Methyl β-Alanine)

- Structure: Dodecanoyl (C12 acyl) group attached to a methylated β-alanine backbone (amide linkage).

- Functional Groups : Carboxylic acid (-COOH), tertiary amide (-N(C=O)CH₃).

- Molecular Formula: C₁₆H₃₁NO₃ (monoisotopic mass: 285.230 Da) .

Dodecyl-2-N,N-dimethylaminopropionate Hydrochloride

- Structure: Dodecyl ester of N,N-dimethylaminopropionic acid with hydrochloride salt.

- Functional Groups : Ester (-COO-), tertiary amine (-N(CH₃)₂⁺), chloride counterion.

- Molecular Formula: C₁₇H₃₆ClNO₂ (MW: 824.96 g/mol inferred from ).

N-Methylalanine

- Structure: Methyl group attached to the amino group of alanine.

- Functional Groups : Carboxylic acid (-COOH), secondary amine (-NHCH₃).

- Molecular Formula: C₄H₉NO₂ (CAS: 3913-67-5, MW: 103.12 g/mol) .

- Applications : Biochemical building block, chiral precursor in organic synthesis.

Molecular Weight and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.